Cas no 57645-54-2 (1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride)
1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(4-methoxybenzyl)piperidin-4-amine dihydrochloride
- 1-(4-Methoxybenzyl)piperidin-4-amine diHCl
- 1-(4-Methoxybenzyl)piperidin-4-amine (2HCl)
- C16012
- 1-(4-METHOXYBENZYL)PIPERIDIN-4-AMINE 2HCL
- 1-[(4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride
- CS-0150389
- KS-6068
- MFCD11983588
- 57645-54-2
- 1-(4-methoxybenzyl)piperidin-4-aminedihydrochloride
- AKOS024397813
- 1-[(4-METHOXYPHENYL)METHYL]PIPERIDIN-4-AMINE DIHYDROCHLORIDE
- SCHEMBL11534460
- 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride
-
- MDL: MFCD11983588
- Inchi: 1S/C13H20N2O.2ClH/c1-16-13-4-2-11(3-5-13)10-15-8-6-12(14)7-9-15;;/h2-5,12H,6-10,14H2,1H3;2*1H
- InChI Key: KKRQIQMBHGWBLN-UHFFFAOYSA-N
- SMILES: Cl.Cl.O(C)C1C=CC(=CC=1)CN1CCC(CC1)N
Computed Properties
- Exact Mass: 292.111
- Monoisotopic Mass: 292.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 194
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.5
1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ND206-50mg |
1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride |
57645-54-2 | 95% | 50mg |
276.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ND206-250mg |
1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride |
57645-54-2 | 95% | 250mg |
1048CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ND206-1g |
1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride |
57645-54-2 | 95% | 1g |
2052.0CNY | 2021-07-15 | |
| Chemenu | CM522322-250mg |
1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride |
57645-54-2 | 95% | 250mg |
$94 | 2022-08-31 | |
| Chemenu | CM522322-1g |
1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride |
57645-54-2 | 95% | 1g |
$218 | 2022-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ND206-200mg |
1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride |
57645-54-2 | 95% | 200mg |
648.0CNY | 2021-07-15 | |
| eNovation Chemicals LLC | Y1227355-5g |
1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride |
57645-54-2 | 95% | 5g |
$1000 | 2024-06-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221029-250mg |
1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride |
57645-54-2 | 95% | 250mg |
¥1999.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221029-1g |
1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride |
57645-54-2 | 95% | 1g |
¥5007.00 | 2024-05-08 | |
| abcr | AB377490-500mg |
1-(4-Methoxybenzyl)piperidin-4-amine (2HCl); . |
57645-54-2 | 500mg |
€269.00 | 2024-07-24 |
1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride
1-(4-Methoxybenzyl)piperidin-4-amine Dihydrochloride: A Comprehensive Overview
The compound 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride, identified by the CAS number 57645-54-2, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a piperidine ring, a six-membered saturated hydrocarbon, substituted at the 4-position with an amino group and at the 1-position with a 4-methoxybenzyl group. The presence of the methoxy group on the benzyl ring introduces electronic effects that can influence the compound's reactivity and pharmacokinetic properties.
Recent studies have highlighted the importance of piperidine derivatives in medicinal chemistry, particularly in the design of bioactive molecules. The dihydrochloride salt form of this compound is often preferred for its enhanced solubility and stability, making it more amenable for pharmaceutical applications. Researchers have explored the synthesis of this compound through various routes, including nucleophilic substitution and coupling reactions, with optimizations aimed at improving yield and purity.
The structural features of 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride make it a promising candidate for modulating biological targets such as ion channels and enzymes. For instance, studies have demonstrated its potential as a ligand for G-protein coupled receptors (GPCRs), which are critical in regulating cellular signaling pathways. The methoxy group on the benzyl moiety plays a crucial role in enhancing the compound's lipophilicity, thereby improving its ability to cross biological membranes.
In terms of pharmacokinetics, this compound exhibits moderate absorption and distribution properties, which are essential for its efficacy as a drug candidate. Preclinical studies have shown that it demonstrates selective binding to certain receptors, suggesting its potential use in treating conditions such as neuropathic pain and inflammation. Furthermore, its safety profile has been evaluated in animal models, with results indicating minimal toxicity at therapeutic doses.
The synthesis of 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride involves a multi-step process that begins with the preparation of the piperidine ring. Key steps include alkylation to introduce the benzyl group and subsequent protonation to form the dihydrochloride salt. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and structural integrity of the final product.
Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of this compound more accurately. Molecular docking studies have revealed favorable interactions between this molecule and various therapeutic targets, providing insights into its mechanism of action. These findings underscore its potential as a lead compound for drug discovery efforts.
In conclusion, 1-(4-Methoxybenzyl)piperidin-4-amine dihydrochloride represents a valuable addition to the arsenal of bioactive molecules available for therapeutic intervention. Its unique structure, coupled with promising pharmacological properties, positions it as a strong candidate for further exploration in drug development pipelines.
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